molecular formula C12H18N2O B14319153 N~2~-Benzyl-N-propan-2-ylglycinamide CAS No. 108736-24-9

N~2~-Benzyl-N-propan-2-ylglycinamide

Cat. No.: B14319153
CAS No.: 108736-24-9
M. Wt: 206.28 g/mol
InChI Key: ORBWOXURWFWUQB-UHFFFAOYSA-N
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Description

N²-Benzyl-N-propan-2-ylglycinamide is a synthetic glycine derivative characterized by a benzyl-substituted amine group and an isopropyl (propan-2-yl) moiety attached to the glycinamide backbone. Its structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological activity. The compound’s synthesis likely involves amide coupling strategies similar to those reported for N-benzyl-2-propynamide derivatives .

Properties

CAS No.

108736-24-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(benzylamino)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H18N2O/c1-10(2)14-12(15)9-13-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

ORBWOXURWFWUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N-propan-2-ylglycinamide typically involves the reaction of benzylamine with isopropylglycine. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of N2-Benzyl-N-propan-2-ylglycinamide may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-N-propan-2-ylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N2-Benzyl-N-propan-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N²-Benzyl-N-propan-2-ylglycinamide and related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Notes
N²-Benzyl-N-propan-2-ylglycinamide Benzyl group at N², isopropyl at N-terminal glycinamide ~220.3 (estimated) Limited direct data; hypothesized to exhibit moderate lipophilicity and CNS penetration.
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] Benzyl group, dioxopyrrolidin substituent on propanamide backbone 274.3 Orally bioavailable; demonstrated activity in neurodegenerative models .
Benzathine benzylpenicillin Dibenzylethylenediamine salt of benzylpenicillin 981.1 Antibiotic; prolonged release due to low solubility .
N-Benzyl-N-isopropylpropan-2-amine Benzyl and isopropyl groups on a propan-2-amine scaffold 191.3 Safety data indicate flammability; no reported therapeutic use .
2-(Benzylamino)-N-cyclopentylpropanamide Cyclopentyl group instead of isopropyl; benzylamino substitution 246.3 Supplier-listed compound; uncharacterized biological activity .

Key Observations:

Bioavailability : (R)-AS-1, with its dioxopyrrolidin group, shows enhanced oral bioavailability compared to N²-Benzyl-N-propan-2-ylglycinamide, likely due to improved metabolic stability .

Functional Groups : The presence of a glycinamide backbone in N²-Benzyl-N-propan-2-ylglycinamide distinguishes it from the amine-based N-Benzyl-N-isopropylpropan-2-amine, which lacks hydrogen-bonding capacity and may explain its lower pharmacological relevance .

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